3-Methoxy-1,2-dihydronaphthalene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40815-23-4 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-methoxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C11H12O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-5,8H,6-7H2,1H3 |
InChI Key |
KAXGJEZZRYHXPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2CC1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methoxy 1,2 Dihydronaphthalene and Its Derivatives
Classical and Established Synthetic Routes
Elimination Reactions from Halo- or Hydroxyl-Substituted Tetrahydronaphthalenes
Elimination reactions provide a direct route to the formation of the double bond in 3-methoxy-1,2-dihydronaphthalene from saturated precursors. These reactions typically involve the removal of a hydrogen atom and a leaving group (a halogen or a hydroxyl group) from adjacent carbon atoms of a tetrahydronaphthalene ring system.
Dehydrohalogenation of halo-substituted tetrahydronaphthalenes is a common method for introducing unsaturation. organicmystery.com When an alkyl halide with a β-hydrogen is treated with a base, such as alcoholic potassium hydroxide (B78521), elimination of the hydrogen and the halogen occurs, leading to the formation of an alkene. organicmystery.com The reaction, often referred to as β-elimination, is a well-established method for the synthesis of alkenes. organicmystery.comyoutube.com The efficiency of the dehydrohalogenation reaction can be influenced by the nature of the halogen, with the reactivity order being I > Br > Cl. libretexts.org The choice of base is also crucial; strong bases like alkoxides in an alcoholic solvent favor elimination over substitution. organicmystery.comchemguide.co.uk
Similarly, the dehydration of hydroxyl-substituted tetrahydronaphthalenes (tetralols) can yield the desired dihydronaphthalene. This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. libretexts.orglibretexts.org The reaction proceeds through the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a carbocation intermediate. Subsequent elimination of a proton from an adjacent carbon atom forms the double bond. libretexts.orglibretexts.org The reaction conditions, particularly temperature, are dependent on the structure of the alcohol, with tertiary alcohols dehydrating under milder conditions than primary or secondary alcohols. libretexts.orglibretexts.org For instance, the dehydration of 1-butanol (B46404) requires heating to 170-180°C, while a secondary alcohol like 2-pentanol (B3026449) dehydrates at 100-140°C. libretexts.orgyoutube.com
| Precursor Type | Reagents and Conditions | Product | Reference |
| Halo-tetrahydronaphthalene | Alcoholic KOH, heat | This compound | organicmystery.com |
| Hydroxyl-tetrahydronaphthalene | H₂SO₄ or H₃PO₄, heat | This compound | libretexts.org |
Intramolecular Annulation of Phenyl Alkenes or Alkynes
Intramolecular cyclization reactions of appropriately substituted phenyl alkenes or alkynes offer a powerful strategy for the construction of the dihydronaphthalene ring system. These reactions involve the formation of a new ring by the reaction of two parts of the same molecule.
One such approach is the electrocyclic pyrolysis of 1-(methoxyphenyl)-1,3-butadienes. The pyrolysis of 1-(3'-methoxyphenyl)-1,3-butadiene has been shown to yield 7-methoxy-1,2-dihydronaphthalene, a constitutional isomer of the target compound. acs.org This reaction proceeds through a thermally induced 6π-electrocyclization. The starting butadienes can be prepared via a Wittig reaction of the corresponding anisaldehyde with allylidenetriphenylphosphorane (B102500) or by the Grignard addition of allylmagnesium bromide to the anisaldehyde followed by dehydration. acs.org
Another powerful method for intramolecular annulation is the Heck reaction. nih.gov This palladium-catalyzed reaction involves the coupling of a vinyl or aryl halide with an alkene. An intramolecular version of this reaction can be used to synthesize dihydronaphthalenes. nih.gov Additionally, other transition metal-catalyzed cycloisomerization reactions of enynes have been developed for the synthesis of dihydronaphthalenes. For example, gold-catalyzed rearrangement of propargyl esters followed by an allene-ene cyclization can afford substituted dihydronaphthalene compounds. rsc.org
| Starting Material | Reaction Type | Catalyst/Reagents | Product Type | Reference |
| 1-(3'-Methoxyphenyl)-1,3-butadiene | Electrocyclic Pyrolysis | Heat | Methoxy-1,2-dihydronaphthalene | acs.org |
| Aryl halide with an alkene tether | Intramolecular Heck Reaction | Palladium catalyst | Dihydronaphthalene derivative | nih.gov |
| 1,7-Enyne esters | Gold-catalyzed cycloisomerization | Gold catalyst | Substituted dihydronaphthalene | rsc.org |
Partial Reduction of Naphthalene (B1677914) and Partial Oxidation of Tetrahydronaphthalenes
The selective reduction of one of the aromatic rings of a naphthalene derivative or the selective oxidation of a tetrahydronaphthalene can also be employed to synthesize dihydronaphthalenes.
The partial reduction of naphthalenes can be challenging due to the tendency for over-reduction to form tetralins. However, specific reagents and conditions can achieve the desired selectivity. For instance, the Birch reduction of naphthalene derivatives using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source can yield dihydronaphthalene products. The regioselectivity of the reduction is influenced by the nature and position of substituents on the naphthalene ring.
Conversely, the partial oxidation of tetrahydronaphthalenes can introduce a double bond. Biooxidation using microorganisms or enzymes offers a green and selective method for this transformation. For example, the oxidation of 2-methoxynaphthalene (B124790) by various bacterial dioxygenases, such as toluene (B28343) dioxygenase and naphthalene dioxygenase, has been shown to produce dihydroxy-methoxy-dihydronaphthalene derivatives. nih.gov Specifically, oxidation with toluene dioxygenase-containing organisms yielded (1S,2S)-dihydroxy-3-methoxy-1,2-dihydronaphthalene as a minor product. nih.gov While this produces a dihydroxylated version, it demonstrates the feasibility of selective oxidation. Chemical oxidation methods can also be employed. For instance, the oxidation of 6-methoxytetralin with reagents like chromium trioxide can lead to the formation of a tetralone, which can then be converted to a dihydronaphthalene. researchgate.net
| Precursor | Reaction Type | Reagents/Catalyst | Product Type | Reference |
| 2-Methoxynaphthalene | Biooxidation | Toluene dioxygenase | Dihydroxy-3-methoxy-1,2-dihydronaphthalene | nih.gov |
| 6-Methoxytetralin | Chemical Oxidation | Chromium trioxide | 6-Methoxy-1-tetralone (B92454) | researchgate.net |
Synthesis from 1-Tetralone (B52770) Precursors
A widely used and versatile approach for the synthesis of this compound and its derivatives involves the use of 1-tetralone precursors. The carbonyl group of the tetralone provides a reactive handle for various transformations to introduce the double bond.
One common strategy is the Vilsmeier-Haack reaction. Treatment of 6-methoxy-1-tetralone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) results in the formation of 1-chloro-2-formyl-6-methoxy-3,4-dihydronaphthalene. ias.ac.in This reaction provides a functionalized dihydronaphthalene that can be further modified.
Another approach involves the synthesis of chalcone (B49325) derivatives from tetralones. The Claisen-Schmidt condensation of a tetralone, such as 3,4-dihydro-1(2H)-naphthalenone, with an aromatic aldehyde in the presence of a base like sodium hydroxide leads to the formation of a 2-benzylidene-1-tetralone (B1234382) derivative, which is a type of dihydronaphthalene. rasayanjournal.co.in
Furthermore, 6-methoxy-1-tetralone can be converted into its hydrazine (B178648) derivative, which can then be used to synthesize a variety of heterocyclic compounds fused to the dihydronaphthalene ring system. nih.govresearchgate.net For example, reaction of the hydrazine derivative with aryl isothiocyanates produces thiosemicarbazides, which can be cyclized with ethyl chloroacetate (B1199739) to yield thiazolidinone derivatives of dihydronaphthalene. nih.govresearchgate.net
| Precursor | Reagents | Product | Reference |
| 6-Methoxy-1-tetralone | POCl₃, DMF | 1-Chloro-2-formyl-6-methoxy-3,4-dihydronaphthalene | ias.ac.in |
| 3,4-Dihydro-1(2H)-naphthalenone | 3-Hydroxy-4-methoxybenzaldehyde, NaOH | (2E)-2-[(3-Hydroxy-4-methoxyphenyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one | rasayanjournal.co.in |
| 6-Methoxy-1-tetralone | Hydrazine, then aryl isothiocyanate and ethyl chloroacetate | Thiazolidinone-fused dihydronaphthalene derivative | nih.govresearchgate.net |
Advanced Catalytic Syntheses
Organocatalytic Approaches
In recent years, organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, including dihydronaphthalenes, without the need for metal catalysts. mdpi.comresearchgate.net These reactions often proceed with high enantioselectivity and under mild conditions. mdpi.com
A notable example is the asymmetric synthesis of dihydronaphthalenes from isobenzopyrylium ions, which are 10π-electron aromatic species. acs.org In this approach, a chiral phosphate (B84403), generated in situ, acts as a chiral counteranion and nucleophile, leading to excellent asymmetric induction. acs.org This method avoids the need for an anchoring group or a metal catalyst, which were previously required for such transformations. acs.org
Organocatalytic domino reactions have also been developed for the synthesis of functionalized tetrahydronaphthalenes, which can be precursors to dihydronaphthalenes. For instance, an organocatalytic nitroalkane-Michael/Henry domino reaction has been used to synthesize asymmetric functionalized tetrahydronaphthalenes. rwth-aachen.de The use of small organic molecules as catalysts, such as proline and its derivatives, has become a cornerstone of modern asymmetric synthesis. youtube.com These catalysts can activate substrates through the formation of enamines or iminium ions, facilitating a wide range of stereoselective transformations. mdpi.com
| Reaction Type | Catalyst Type | Key Features | Product Type | Reference |
| Asymmetric synthesis from isobenzopyrylium ions | Chiral phosphate | High enantioselectivity, metal-free | Chiral dihydronaphthalenes | acs.org |
| Asymmetric domino reaction | Organocatalyst | Forms functionalized tetrahydronaphthalenes | Asymmetric functionalized tetrahydronaphthalenes | rwth-aachen.de |
Asymmetric Synthesis of Dihydronaphthalenes
The asymmetric synthesis of dihydronaphthalenes is crucial for accessing enantiomerically pure compounds, which is often a prerequisite for pharmaceutical applications. One established method involves the asymmetric addition of organometallic reagents to chiral naphthalene precursors. acs.org For instance, the synthesis of (+)-trans-1,2-disubstituted-1,2-dihydronaphthalenes has been successfully achieved, demonstrating a key strategy for controlling stereochemistry in these systems. acs.org These methods often employ chiral auxiliaries to direct the stereochemical outcome of the reaction, leading to the formation of specific enantiomers. acs.org
Transition Metal-Catalyzed Methods
Transition metal catalysis offers a powerful and versatile toolkit for the construction of the dihydronaphthalene skeleton, enabling reactions that are often difficult to achieve through classical methods.
Electrochemical Oxidative [4+2] Annulations of Styrenes
A modern and efficient approach for synthesizing 1,2-dihydronaphthalenes involves the electrochemical oxidative [4+2] annulation of styrenes. chinesechemsoc.org This method proceeds without the need for metal catalysts or external chemical oxidants, offering a greener alternative to traditional synthesis. chinesechemsoc.orgrsc.org The reaction is initiated by the single-electron oxidation of styrenes at the anode, generating radical cation intermediates. chinesechemsoc.orgnih.gov This process allows for the controlled [4+2] annulation of two different styrene (B11656) molecules to construct polysubstituted 1,2-dihydronaphthalenes with high regioselectivity and diastereoselectivity. chinesechemsoc.org The versatility of electrochemical synthesis is highlighted by its applicability to a wide range of styrenes, providing a powerful tool for creating multisubstituted six-membered rings from readily available starting materials. chinesechemsoc.org This strategy has also been extended to the π-extension of unfunctionalized heterobiaryl compounds through annulation with alkenes or alkynes. nih.gov
Table 1: Selected Examples of Electrochemical Oxidative [4+2] Annulation of Styrenes
| Styrene 1 | Styrene 2 | Product | Yield | Ref |
| 4-Methoxystyrene | 4-Methoxystyrene | 6-Methoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalene | 75% | chinesechemsoc.org |
| Styrene | 4-Methylstyrene | 1-(p-tolyl)-1,2,3,4-tetrahydronaphthalene | 68% | chinesechemsoc.org |
| 4-Chlorostyrene | Styrene | 1-Phenyl-7-chloro-1,2,3,4-tetrahydronaphthalene | 72% | chinesechemsoc.org |
Cobalt-Catalyzed Reactions via Carbene Radical and o-Quinodimethane Intermediates
Cobalt catalysis provides a unique pathway for the synthesis of substituted 1,2-dihydronaphthalenes through the activation of o-styryl N-tosyl hydrazones. nih.govrsc.org This method takes advantage of the reactivity of a cobalt(III)-carbene radical intermediate. nih.govrsc.org The reaction mechanism is believed to proceed not through a simple radical rebound ring-closure, but via the formation of a reactive ortho-quinodimethane (o-QDM) intermediate. nih.govrsc.org This o-QDM intermediate, released from the metal center, subsequently undergoes a 6π-cyclization to form the 1,2-dihydronaphthalene (B1214177) ring system. nih.govrsc.org The involvement of carbene radical intermediates has been confirmed by trapping experiments and EPR spectroscopy. nih.govrsc.org
The choice of substituent on the starting material can significantly influence the reaction outcome. While substrates with an ester group at the vinylic position generally produce the desired dihydronaphthalene products in good to excellent yields (70-90%), substrates with an alkyl group at the allylic position tend to form E-aryl-dienes via a competing rsc.orgrsc.org-hydride shift. nih.govrsc.org
Table 2: Cobalt-Catalyzed Synthesis of 1,2-Dihydronaphthalenes
| R¹ Substituent (Aromatic Ring) | R² Substituent (Vinylic Position) | Product | Isolated Yield | Ref |
| H | COOEt | Ethyl 1,2-dihydronaphthalene-2-carboxylate | ~85% | nih.govrsc.org |
| 4-Me | COOEt | Ethyl 6-methyl-1,2-dihydronaphthalene-2-carboxylate | ~90% | nih.govrsc.org |
| 4-Cl | COOEt | Ethyl 6-chloro-1,2-dihydronaphthalene-2-carboxylate | ~78% | nih.govrsc.org |
| H | Phenyl | 2-Phenyl-1,2-dihydronaphthalene | Lower Yield | nih.govrsc.org |
Nickel-Catalyzed Cycloaddition of Arynes with Alkenes and Alkynes
Nickel-catalyzed cycloaddition reactions represent another versatile strategy for constructing dihydronaphthalene frameworks. Specifically, the [2+2+2] cycloaddition of arynes with alkenes or alkynes is an effective method. rsc.orgrsc.org Arynes, which are highly reactive intermediates, can be generated in situ from precursors like o-dihaloarenes. rsc.org In the presence of a nickel catalyst system, such as NiBr₂(dppe)/dppe/Zn, these arynes react with alkynes to yield substituted naphthalene derivatives. rsc.org The reaction can also be adapted to produce dihydrophenanthrene derivatives through the cycloaddition of two aryne molecules with an alkene. rsc.org The scope of these reactions can be expanded to include other unsaturated partners, such as imines, to synthesize related heterocyclic structures like 1,2-dihydropyridines, demonstrating the modularity of the nickel-catalyzed approach. nih.gov
Cerium-Catalyzed Annulation of 1H-Isochromenes with Cinnamic Acids
A highly efficient and economical method for preparing dihydronaphthalenes utilizes a cerium catalyst for the annulation of 1H-isochromenes with cinnamic acids. rsc.orgnih.gov This approach is notable for its use of a low-cost catalyst, mild reaction conditions, and broad substrate scope. rsc.orgnih.gov The reaction exhibits high tolerance for various functional groups, including hydroxyls, borate (B1201080) esters, and ester groups, which remain intact during the transformation. rsc.orgnih.gov The practicality of this strategy has been demonstrated through gram-scale synthesis, where the desired dihydronaphthalene products are obtained in excellent yields. rsc.org This method provides a straightforward and robust route to complex dihydronaphthalene structures. rsc.orgnih.gov
Palladium-Catalyzed Transformations
Palladium catalysis is a cornerstone of modern organic synthesis, and it offers several pathways to dihydronaphthalene derivatives. youtube.com These transformations often involve a Pd(0)/Pd(II) catalytic cycle. umich.edu A typical mechanistic pathway begins with the oxidative addition of an aryl or alkenyl triflate to a Pd(0) complex. umich.eduyoutube.com This is followed by carbopalladation across a tethered alkene and subsequent reductive elimination to form the final product and regenerate the Pd(0) catalyst. umich.eduyoutube.com
These palladium-catalyzed alkene difunctionalization reactions can form two new bonds and a carbocyclic ring in a single step, often with high diastereoselectivity. umich.edu By selecting appropriate starting materials, such as 2-allylphenyl triflates, and coupling them with various nucleophiles, chemists can construct a diverse range of functionalized carbocycles, including those with a dihydronaphthalene core. umich.edu The field is also moving towards more sustainable practices, with research into using water as a solvent and nanoparticle catalysts to perform these reactions at very low (ppm level) palladium concentrations. youtube.com
Other Transition Metal Catalyses (e.g., Copper, Iridium, Rhodium)
While specific examples detailing the synthesis of this compound using copper, iridium, or rhodium catalysis are not extensively documented in the provided results, the broader applications of these metals in synthesizing related dihydronaphthalene structures highlight their potential.
Copper-Catalyzed Reactions:
Copper catalysis has been effectively employed in the asymmetric synthesis of 1,2-dihydronaphthalene-1-ol derivatives. A notable method involves the copper-catalyzed intramolecular reductive cyclization of benz-tethered 1,3-dienes that contain a ketone moiety. nih.govresearchgate.net This process yields biologically significant 1,2-dihydronaphthalene-1-ols with high enantioselectivity and diastereoselectivity. nih.govresearchgate.net Mechanistic studies suggest the in situ formation of (Z)- and (E)-allylcopper intermediates from the diene and the copper catalyst. These intermediates then undergo isomerization and selective intramolecular allylation to form the final product. nih.govresearchgate.net The resulting dihydronaphthalene-1-ols can be further transformed into fully saturated naphthalene-1-ols. nih.gov
Iridium-Catalyzed Reactions:
Iridium catalysts have demonstrated efficacy in the asymmetric hydrogenation of various substrates to produce chiral nitrogen-containing heterocycles, which can be analogous to precursors for dihydronaphthalene derivatives. nih.gov For instance, P-stereogenic phosphinooxazoline iridium catalysts, derived from L-threonine methyl ester, have been used for the asymmetric hydrogenation of N-Boc-2,3-diarylallyl amines, achieving very high enantioselectivity. nih.gov The resulting 2,3-diarylpropyl amines can be further cyclized to form tetrahydroquinolines and tetrahydroisoquinolines, showcasing a potential pathway for constructing complex cyclic systems. nih.gov Additionally, iridium complexes have been shown to act as dual-purpose catalysts in photoredox reactions, initiating radical cyclizations to form complex aromatic structures like 9-fluorenone. rsc.org
Rhodium-Catalyzed Reactions:
Rhodium catalysis is instrumental in various synthetic transformations that could be adapted for dihydronaphthalene synthesis. For example, rhodium(I)-catalyzed C-H bond alkenylation and electrocyclization cascades of α,β-unsaturated imines and alkynes lead to the formation of highly functionalized 1,2-dihydropyridines. nih.gov These dihydropyridines are versatile intermediates for further stereoselective elaborations. nih.gov Furthermore, rhodium-catalyzed hydroaminomethylation of 1,1-diaryl-allyl-alcohols provides a route to 4,4-diarylbutylamines with complete regioselectivity. researchgate.net Rhodium(II) catalysts have also been used in the denitrogenative transannulation of 1H-1,2,3-triazoles with diazo esters to synthesize substituted 4-pyrrolin-2-ones, demonstrating their utility in constructing five-membered rings. nih.gov
Transformation-Based Syntheses
This section explores synthetic methods that rely on the structural transformation of existing ring systems to generate the dihydronaphthalene core.
Thallium(III)-Mediated Ring Contraction and Rearrangements
Thallium(III)-mediated oxidative rearrangements offer a powerful method for the ring contraction of naphthalene derivatives to form indans. mdpi.com This transformation is particularly effective for homoallylic alcohols derived from dihydronaphthalenes. For example, the oxidation of 2-(3,4-dihydronaphthalen-1-yl)-ethanol with various thallium(III) salts can lead to the corresponding indan (B1671822) derivative in moderate to good yields. mdpi.com The reaction conditions, including the thallium(III) salt and the solvent, significantly influence the outcome.
The reaction of 2-(3,4-dihydronaphthalen-1-yl)-ethanol with thallium triacetate (TTA) in methanol, however, results in the formation of cis- and trans-dimethoxylated compounds rather than the ring-contracted product. mdpi.com This highlights the sensitivity of thallium(III)-mediated oxidations to the reaction environment. mdpi.com In contrast, using aqueous acetic acid as the solvent with TTA promotes the desired ring contraction. mdpi.com
A similar strategy involving an iodine(III)-promoted ring contraction of 1,2-dihydronaphthalenes has been successfully applied in the diastereoselective total synthesis of (+/-)-indatraline, a biologically active 3-phenyl-1-indanamine. nih.gov
| Starting Material | Reagent | Solvent | Product(s) | Yield | Reference |
| 2-(3,4-dihydronaphthalen-1-yl)-ethanol | Thallium triacetate (TTA) | Methanol | cis- and trans-dimethoxylated compounds | - | mdpi.com |
| 2-(3,4-dihydronaphthalen-1-yl)-ethanol | Thallium triacetate (TTA) | Aqueous Acetic Acid | Indan derivative (ring contraction) | Good | mdpi.com |
| 2-(3,4-dihydronaphthalen-1-yl)-ethanol | Thallium tris-trifluoroacetate (TTFA) | Aqueous Trifluoroacetic Acid | Indan derivative (ring contraction) | Good | mdpi.com |
| 1,2-Dihydronaphthalene derivative | PhI(OTs)OH | - | Indan derivative (ring contraction) | - | nih.gov |
Table 1: Thallium(III) and Iodine(III)-Mediated Ring Contractions
Gas Phase Pyrolysis for Dihydronaphthalene Formation
Gas-phase pyrolysis provides a direct method for the synthesis of methoxy-substituted 1,2-dihydronaphthalenes from methoxyphenyl-substituted butadienes. acs.org This intramolecular electrocyclization reaction is a key step in forming the dihydronaphthalene ring system.
Specifically, the pyrolysis of 1-(2'-methoxyphenyl)-1,3-butadiene yields 5-methoxy-1,2-dihydronaphthalene. Similarly, the pyrolysis of 1-(3'-methoxyphenyl)-1,3-butadiene results in a mixture of 6-methoxy- and 8-methoxy-1,2-dihydronaphthalene. acs.org The pyrolysis of 1-(4'-methoxyphenyl)-1,3-butadiene, however, leads to the formation of 7-methoxy-1,2-dihydronaphthalene. acs.org
The pyrolysis process itself involves the thermal transformation of materials in a low-oxygen environment. copernicus.org In the context of complex organic molecules like biomass, pyrolysis leads to the formation of a variety of gas-phase products, including aromatic compounds like naphthalene. copernicus.org Kinetic modeling of the pyrolysis of compounds like α-methyl-naphthalene is crucial for understanding the formation pathways of polycyclic aromatic hydrocarbons (PAHs). researchgate.netbohrium.com The gas-phase pyrolysis of benzocyclobutenes is also a known method for preparing dibenzocyclooctadienes. nih.gov
| Precursor | Product(s) | Reference |
| 1-(2'-methoxyphenyl)-1,3-butadiene | 5-methoxy-1,2-dihydronaphthalene | acs.org |
| 1-(3'-methoxyphenyl)-1,3-butadiene | 6-methoxy-1,2-dihydronaphthalene (B1595739) and 8-methoxy-1,2-dihydronaphthalene | acs.org |
| 1-(4'-methoxyphenyl)-1,3-butadiene | 7-methoxy-1,2-dihydronaphthalene | acs.org |
Table 2: Dihydronaphthalene Formation via Gas Phase Pyrolysis
Biocatalytic and Microbial Synthesis
Biocatalytic methods offer an alternative, environmentally benign approach to the synthesis of functionalized dihydronaphthalenes.
Microbial Oxidation of Dihydronaphthalene Precursors
Microorganisms can be utilized to perform specific oxidation reactions on dihydronaphthalene precursors. For instance, Sphingomonas yanoikuyae strains are capable of oxidizing 1,2-dihydronaphthalene through various pathways, including dioxygenation, monooxygenation, and desaturation. nih.govresearchgate.net
When m-xylene-induced cells of Sphingomonas yanoikuyae B1 are exposed to 1,2-dihydronaphthalene, the major product formed is (-)-(1R,2S)-cis-1,2-dihydroxy-1,2-3,4-tetrahydronaphthalene (73% relative yield). nih.govresearchgate.net Minor products include (+)-(R)-2-hydroxy-1,2-dihydronaphthalene (15%), naphthalene (6%), and α-tetralone (6%). nih.govresearchgate.net A mutant strain, B8/36, which lacks an active cis-biphenyl dihydrodiol dehydrogenase, produces (+)-(1R,2S)-cis-1,2-dihydroxy-1,2-dihydronaphthalene (51%) as a significant product. nih.govresearchgate.net
Similarly, the mutant strain Pseudomonas fluorescens TTC1 can oxidize 1- and 2-naphthols to produce various isomers of dihydroxynaphthalene. researchgate.net These reactions proceed through unstable dihydrodiol intermediates that spontaneously dehydrate to the aromatic dihydroxynaphthalenes. researchgate.net The metabolism of naphthalene in some bacteria involves the enzyme 1,2-dihydroxynaphthalene dioxygenase, which cleaves the aromatic ring. asm.org
| Microorganism | Substrate | Major Product(s) | Reference |
| Sphingomonas yanoikuyae B1 | 1,2-Dihydronaphthalene | (-)-(1R,2S)-cis-1,2-dihydroxy-1,2-3,4-tetrahydronaphthalene | nih.govresearchgate.net |
| Sphingomonas yanoikuyae B8/36 | 1,2-Dihydronaphthalene | (+)-(1R,2S)-cis-1,2-dihydroxy-1,2-dihydronaphthalene | nih.govresearchgate.net |
| Pseudomonas fluorescens TTC1 | 1-Naphthol | Dihydroxynaphthalene isomers | researchgate.net |
| Pseudomonas fluorescens TTC1 | 2-Naphthol | Dihydroxynaphthalene isomers | researchgate.net |
Table 3: Microbial Oxidation of Dihydronaphthalene and its Precursors
Reactivity and Chemical Transformations of 3 Methoxy 1,2 Dihydronaphthalene Derivatives
Functional Group Interconversions and Derivatization
The functional groups present in 3-methoxy-1,2-dihydronaphthalene derivatives are amenable to various interconversions, providing access to a wide array of other valuable compounds.
The methoxy (B1213986) group of 1,2-dihydronaphthalene (B1214177) derivatives can be transformed into other functional groups, such as a triflate. This conversion is significant as the triflate group is an excellent leaving group, facilitating subsequent cross-coupling reactions or other nucleophilic substitutions. For instance, the methoxy group in certain polysubstituted 1,2-dihydronaphthalenes has been successfully converted to a triflate group, opening avenues for further molecular modifications. chinesechemsoc.org
The double bond in the dihydro-aromatic ring of 1,2-dihydronaphthalene derivatives can be readily reduced through hydrogenation. This reaction typically employs a catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). The process leads to the formation of the corresponding 1,2,3,4-tetrahydronaphthalene (B1681288) derivatives. chinesechemsoc.org This transformation is a key step in the synthesis of various substituted tetralin and tetralone frameworks, which are important structural motifs in many biologically active compounds. chinesechemsoc.orgnih.gov For example, polysubstituted 1,2-dihydronaphthalenes have been hydrogenated to yield polysubstituted 1,2,3,4-tetrahydronaphthalenes in high yield (83%). chinesechemsoc.org The unimolecular dissociation of ionized tetralin, a related tetrahydronaphthalene, has been studied to understand its fragmentation pathways. nih.gov
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Polysubstituted 1,2-dihydronaphthalene | Pd/C, H₂ | Polysubstituted 1,2,3,4-tetrahydronaphthalene | 83% | chinesechemsoc.org |
Aromatization of the dihydronaphthalene ring system provides a direct route to substituted naphthalenes. A common and efficient reagent for this oxidative dehydrogenation is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). chinesechemsoc.orgsemanticscholar.orgorgsyn.org This reaction proceeds by the removal of two hydrogen atoms from the dihydroaromatic ring, leading to the formation of the fully aromatic naphthalene (B1677914) core. This method has been successfully applied to convert polysubstituted 1,2-dihydronaphthalenes into their corresponding naphthalene derivatives. chinesechemsoc.org The oxidation of 1,2-dihydronaphthalene to naphthalene has been reported with a yield of 91% using an organocatalytic system with DDQ and NaNO₂ under dioxygen. semanticscholar.orgresearchgate.net The oxidation of other dihydroarenes, such as 9,10-dihydroanthracene (B76342) and 1,4-cyclohexadiene, using this system also proceeds with high yields. semanticscholar.orgresearchgate.net
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Polysubstituted 1,2-dihydronaphthalene | DDQ | Polysubstituted naphthalene | - | chinesechemsoc.org |
| 1,2-Dihydronaphthalene | DDQ, NaNO₂, O₂ | Naphthalene | 91% | semanticscholar.orgresearchgate.net |
Biooxidation of 2-methoxynaphthalene (B124790) using various bacterial dioxygenases has also been explored, leading to the formation of dihydroxy-methoxy-1,2-dihydronaphthalene derivatives. nih.gov These reactions highlight the potential of enzymatic systems in generating functionalized naphthalene precursors. nih.gov
Cycloaddition and Annulation Reactions
The double bond in this compound derivatives can participate in cycloaddition reactions, which are powerful methods for constructing cyclic and polycyclic structures. nih.gov These reactions involve the concerted or stepwise formation of two new sigma bonds. Annulation reactions, which are ring-forming processes, are also a key feature of the reactivity of these compounds.
[3+2] cycloaddition reactions are a well-established method for the synthesis of five-membered rings. chim.itsci-rad.comwikipedia.org While the direct use of this compound in this context is not extensively detailed in the provided search results, the general principles of cycloaddition suggest its potential as a dipolarophile. wikipedia.org
Electrochemical oxidative [4+2] annulation of styrenes has been developed as a method to construct polysubstituted 1,2-dihydronaphthalenes. chinesechemsoc.org This transformation proceeds with high regioselectivity and diastereoselectivity without the need for metal catalysts or external oxidants. chinesechemsoc.org Furthermore, palladium-catalyzed three-component annulation reactions involving multiple C-H activations have been reported to form fused tricyclic scaffolds. rsc.org These advanced synthetic methods demonstrate the utility of annulation strategies in building complex molecular frameworks from simple precursors. rsc.orgnih.gov
Rearrangement and Isomerization Pathways
Under specific reaction conditions, 1,2-dihydronaphthalene derivatives can undergo rearrangement and isomerization reactions, leading to structurally distinct products. These transformations often involve changes in the ring structure or the migration of substituents.
A notable rearrangement of 1,2-dihydronaphthalene derivatives is their ring contraction to form indan (B1671822) skeletons. This transformation has been achieved using iodine(III) reagents such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (PhI(OTs)OH). nih.gov This oxidative rearrangement proceeds diastereoselectively and provides a valuable method for synthesizing substituted indans, which are present in numerous biologically active molecules. nih.gov The process has been generalized for various 1,2-dihydronaphthalenes, highlighting its utility in constructing the indan ring system. nih.gov Additionally, the interconversion of ionized 1,2-dihydronaphthalene to the 1-methylindene (B165137) ion structure has been observed in mass spectrometry studies, providing further evidence for the accessibility of indane-type structures from dihydronaphthalene precursors. nih.gov
| Starting Material | Reagent | Product | Key Feature | Reference |
| 1,2-Dihydronaphthalene derivative | PhI(OTs)OH | Indan derivative | Diastereoselective ring contraction | nih.gov |
| Ionized 1,2-dihydronaphthalene | - | 1-Methylindene ion | Isomerization | nih.gov |
Electrocyclic Ring Opening and Intramolecular Cyclization
Electrocyclic reactions, which are intramolecular pericyclic reactions, are fundamental to understanding the reactivity of cyclic systems like 1,2-dihydronaphthalene. These reactions involve the concerted formation or cleavage of a sigma bond at the termini of a conjugated pi system. libretexts.org The stereochemical outcome of these reactions is dictated by the principles of orbital symmetry, specifically whether the process is conrotatory or disrotatory. libretexts.orgmasterorganicchemistry.comyoutube.com
For 1,2-dihydronaphthalene, which is a 6π-electron system, thermal electrocyclic ring-opening is predicted to be a disrotatory process. masterorganicchemistry.comimperial.ac.uk This means that the substituents at the termini of the breaking sigma bond rotate in opposite directions. masterorganicchemistry.comyoutube.com Conversely, photochemical electrocyclic ring-opening of a 6π system is a conrotatory process, where the substituents rotate in the same direction. masterorganicchemistry.comyoutube.comimperial.ac.uk These selection rules are a direct consequence of the symmetry of the highest occupied molecular orbital (HOMO) of the reacting system. youtube.comimperial.ac.uk
The reverse reaction, electrocyclic ring-closure, is also governed by these principles. For instance, the cyclization of (Z)-hexatri-1,3,5-ene, a simple acyclic 6π system, to 1,3-cyclohexadiene (B119728) proceeds via a disrotatory motion under thermal conditions. masterorganicchemistry.com The position of the equilibrium between the ring-opened and ring-closed forms can be influenced by substituents. imperial.ac.uk
In the context of substituted dihydronaphthalenes, intramolecular cyclization can be a key step in the synthesis of complex polycyclic structures. For example, the cyclization of E,E-dibenzylidenesuccinate esters can lead to the formation of dihydronaphthalene derivatives, which are precursors to lignans. researchgate.net The stereochemistry of the cyclized product is highly dependent on the reaction conditions. Irradiation of the succinate (B1194679) in ethanol (B145695) yields the cis-dihydronaphthalene, while heating with triflic acid produces the trans-dihydronaphthalene. researchgate.net
Table 2: Selection Rules for 6π Electrocyclic Reactions
| Reaction Condition | Number of π Electrons | Stereochemical Course |
|---|---|---|
| Thermal (Δ) | 6 (4n+2, n=1) | Disrotatory |
| Photochemical (hν) | 6 (4n+2, n=1) | Conrotatory |
Nucleophilic and Electrophilic Reactions
The vinyl ether group present in molecules like this compound is susceptible to acid-catalyzed hydrolysis. This reaction is a classic example of an electrophilic addition to a double bond, where the rate-determining step is the proton transfer from a catalyzing acid to the substrate. arkat-usa.org
Studies on the acid-catalyzed hydrolysis of 4-methoxy-1,2-dihydronaphthalene (B8803084) have provided valuable insights into the mechanism and the influence of molecular conformation on reactivity. The hydrolysis was monitored in dilute aqueous perchloric acid and in various carboxylic acid buffers. arkat-usa.org The reaction exhibits a significant hydronium-ion isotope effect (kH/kD = 3.39), which is consistent with rate-determining proton transfer. arkat-usa.org Furthermore, a Brønsted plot of the catalytic coefficients for a series of carboxylic acids against their pKa values yields a straight line with a slope (α) of 0.70. arkat-usa.org This value indicates a high degree of proton transfer in the transition state.
A key finding is that the hydronium ion catalytic coefficient for the hydrolysis of 4-methoxy-1,2-dihydronaphthalene is 2.4 times smaller than that for the analogous reaction of 3-methoxyindene. arkat-usa.org This difference in reactivity is attributed to the conformational differences between the two molecules. Indene is a planar molecule, allowing for optimal coplanarity between the vinyl group and the benzene (B151609) ring. arkat-usa.org This planarity facilitates the stabilization of the positive charge that develops on the vinyl carbon atom adjacent to the benzene ring in the transition state. In contrast, the non-aromatic ring of 1,2-dihydronaphthalene is puckered, resulting in a non-coplanar arrangement of the vinyl group and the benzene ring. arkat-usa.org This lack of planarity hinders the delocalization and stabilization of the developing positive charge, thus leading to a slower rate of hydrolysis. arkat-usa.org
Table 3: Kinetic Data for the Acid-Catalyzed Hydrolysis of Methoxy-Substituted Cyclic Vinyl Ethers
| Compound | kH+ (M⁻¹s⁻¹) | kH/kD | Brønsted α | Reference |
|---|---|---|---|---|
| 4-Methoxy-1,2-dihydronaphthalene | Less than 3-methoxyindene by a factor of 2.4 | 3.39 | 0.70 | arkat-usa.org |
| 3-Methoxyindene | - | - | - | arkat-usa.org |
Solvolysis Reactions
The solvolysis of derivatives of 1,2-dihydronaphthalene, particularly those that can form carbocationic intermediates, provides further understanding of the structure-reactivity relationships in this system. The stability of such intermediates is crucial in determining the reaction pathway and rate.
While direct studies on the solvolysis of this compound are not extensively detailed in the provided context, related research on the hydrolysis of naphthalene tetrahydro epoxides offers relevant insights. acs.org These studies model the behavior of tetrahydro epoxides of polycyclic aromatic hydrocarbons and highlight the influence of substituent effects on reaction rates and product distributions. The formation of carbocationic intermediates during the acid-catalyzed opening of the epoxide ring is a key feature of these reactions.
Recent research has uncovered novel base-induced transformations of naphthalene derivatives that lead to the formation of dihydronaphthalene structures. These reactions involve dehydrogenation and dearomatization, providing new synthetic routes to these valuable scaffolds.
A notable example is the transformation of 1-naphthylmethylamines to 1,4-dihydronaphthalene-1-carbonitriles. nih.govnih.gov This reaction is achieved through solvothermal treatment with a strong base, such as potassium hydride (KH) or a combination of n-butyllithium (n-BuLi) and potassium t-butoxide (t-BuOK), in THF. nih.govnih.gov The proposed mechanism involves two consecutive β-hydride eliminations from the potassium amide anion of the starting material. nih.gov This process generates 1-naphthonitrile (B165113) and potassium hydride in situ. nih.govnih.gov The newly formed KH, being a potent hydride source, then attacks the C4 position of the 1-naphthonitrile in a dearomative hydride addition. nih.gov This regioselective addition leads to the formation of an α-cyano benzylic carbanion intermediate, which can be subsequently functionalized by various electrophiles to yield the final 1,4-dihydronaphthalene-1-carbonitrile products with a quaternary carbon center. nih.govnih.gov
This methodology highlights a unique approach to dearomatization, where the substrate itself is the source of the hydride for the dearomatizing step. The transformation of 2-naphthylmethylamine under similar conditions was less efficient, yielding 1,2-dihydronaphthalene-2-carbonitrile in a lower yield, which was attributed to the instability of the conjugated alkene product under the strongly basic conditions. nih.gov
Table 4: Base-Induced Transformation of Naphthylmethylamines
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 1-Naphthylmethylamine | KH or n-BuLi/t-BuOK, THF, solvothermal | 1,4-Dihydronaphthalene-1-carbonitrile (after electrophilic quench) | - | nih.govnih.gov |
| 1-Naphthylmethylamine derivative | - | 22 (functionalized 1,4-dihydronaphthalene-1-carbonitrile) | 78% | nih.gov |
| 2-Naphthylmethylamine | KH or n-BuLi/t-BuOK, THF, solvothermal | 1,2-Dihydronaphthalene-2-carbonitrile (24) | 30% | nih.gov |
Mechanistic Investigations of 3 Methoxy 1,2 Dihydronaphthalene Chemistry
Radical Reaction Pathways
Radical intermediates play a crucial role in various transformations of aromatic and hydroaromatic systems. For methoxy-substituted dihydronaphthalenes, the electron-rich nature of the molecule makes it susceptible to processes that involve single-electron steps.
The formation of radical cations is a key step in many oxidative reactions. In the presence of a suitable photosensitizer, such as 9,10-dicyanoanthracene (B74266) (DCA), and under aerobic conditions, electron transfer can occur from an electron-rich molecule to the excited state of the sensitizer. nih.gov This process generates a radical cation of the substrate. For a compound like 3-methoxy-1,2-dihydronaphthalene, the electron-donating methoxy (B1213986) group would stabilize the resulting radical cation, making this a plausible intermediate in its oxidation chemistry. This radical cation can then react further, for instance, with molecular oxygen, leading to oxidized products. nih.gov
Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry. Recent studies have highlighted that amidyl radicals can undergo a net 1,2-HAT process to produce a C-centered radical, which can then engage in further reactions. nih.gov While not directly studied on this compound, this mechanism provides a framework for understanding potential radical pathways. A radical generated on the methoxy group or elsewhere on the molecule could, under appropriate conditions, initiate an intramolecular HAT to form a more stable carbon-centered radical on the dihydronaphthalene ring. This newly formed radical serves as a valuable synthetic intermediate for building more complex molecular structures. nih.gov
The direct detection and characterization of transient radical intermediates are paramount to confirming mechanistic proposals. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for this purpose, as it can identify and quantify species with unpaired electrons. uhmreactiondynamics.org In studies of complex organic molecules, EPR has been used to identify various radical species, including alkyl (R•), alkoxyl (C-O•), and peroxyl (C-OO•) radicals. nih.gov For instance, in the catalytic synthesis of 1,2-dihydronaphthalenes, EPR spectroscopy spin-trapping experiments using phenyl N-tert-butylnitrone (PBN) have been successfully employed to confirm the radical nature of the reaction. rsc.org
Furthermore, chemical trapping experiments provide complementary evidence. The use of radical scavengers like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) can intercept radical intermediates, forming stable adducts that can be identified. The successful trapping of cobalt(III)-carbene radical intermediates with TEMPO has provided strong support for radical involvement in certain dihydronaphthalene syntheses. rsc.org
Carbocationic Intermediates (e.g., Beta-Hydroxy Carbocations)
The solvolysis of derivatives of 2-methoxy-1,2-dihydronaphthol provides compelling evidence for the formation of carbocationic intermediates. A study on the solvolysis of cis- and trans-1-trichloroacetoxy-2-methoxy-1,2-dihydronaphthalene revealed a dramatic difference in reaction rates, with the cis isomer reacting approximately 1800 times faster than the trans isomer in aqueous acetonitrile. nih.govresearchgate.net
This significant rate difference is attributed to the stereochemical arrangement of the molecule and its influence on the stability of the intermediate β-hydroxy carbocation (a naphthalenium ion). researchgate.net For the cis isomer, the leaving group can depart from an axial position, allowing for effective stabilization of the developing positive charge through hyperconjugation with a β-hydrogen atom. nih.gov In contrast, for the trans isomer to react, the same stereochemical requirement forces the β-methoxy group into an axial position. This conformation prevents the stabilizing C-H hyperconjugation, leading to a much slower reaction rate. nih.gov It is suggested that the trans isomer reacts unusually slowly rather than the cis isomer reacting with exceptional speed. researchgate.net
| Substrate | Solvent (% MeCN in H₂O) | Rate Constant (k / s⁻¹) |
| cis-1-trichloroacetoxy-2-methoxy-1,2-dihydronaphthalene | 0 | (0.019) |
| cis-1-trichloroacetoxy-2-methoxy-1,2-dihydronaphthalene | 10 | 0.0122 |
| cis-1-trichloroacetoxy-2-methoxy-1,2-dihydronaphthalene | 20 | 0.0069 |
| trans-1-trichloroacetoxy-2-methoxy-1,2-dihydronaphthalene | 20 | 3.9 x 10⁻⁶ |
| Data sourced from references nih.govresearchgate.net. The rate constant in pure water for the cis-substrate was extrapolated. |
Pericyclic and Electrocyclic Mechanisms
Pericyclic reactions, which proceed through a concerted, cyclic transition state, offer an elegant route to complex cyclic systems. In the chemistry of dihydronaphthalenes, electrocyclization plays a key role.
Ortho-quinodimethanes (o-QDMs) are highly reactive intermediates that can be harnessed in organic synthesis. researchgate.net In the context of 1,2-dihydronaphthalene (B1214177) synthesis, o-QDM intermediates have been generated from precursors such as o-styryl N-tosyl hydrazones through cobalt-catalyzed reactions. rsc.org These transient o-QDM species are not isolated but react in situ. The primary reaction pathway for these intermediates is a 6π-electrocyclization, which closes the ring to form the stable 1,2-dihydronaphthalene skeleton. rsc.org
The involvement of o-QDM is supported by several lines of evidence. For example, the reaction's outcome can be highly dependent on the substitution pattern. While some substrates yield the expected 1,2-dihydronaphthalenes, others with different substituents react via an alternative nih.govnih.gov-hydride shift, a pathway also available to the o-QDM intermediate. rsc.org This divergence in reactivity points strongly to a common, reactive o-QDM intermediate that is released from the metal center before undergoing either cyclization or a hydride shift. rsc.orgchemrxiv.org
Analysis of Stereochemical Course in Electrocyclic Reactions
The stereochemical outcome of an electrocyclic reaction is dictated by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. The rotation of the terminal p-orbitals of the conjugated system during ring closure or opening can occur in two distinct ways: conrotatory (both rotating in the same direction) or disrotatory (rotating in opposite directions). The preferred mode of rotation is determined by the number of pi electrons involved and whether the reaction is initiated by thermal or photochemical means.
For 1,2-dihydronaphthalene and its derivatives, the relevant electrocyclic reaction is the ring opening to a vinyl-substituted styrene (B11656), which involves a 4π electron system (the two double bonds within the dihydronaphthalene ring). According to the Woodward-Hoffmann rules, a 4π electron system under thermal conditions will undergo a conrotatory ring opening. Conversely, under photochemical conditions, the reaction would proceed via a disrotatory pathway.
The presence of a substituent, such as the methoxy group at the 3-position of 1,2-dihydronaphthalene, can influence the torquoselectivity of the reaction. Torquoselectivity refers to the preference for one of the two possible conrotatory pathways (clockwise or counter-clockwise rotation of both termini). This preference arises from steric and electronic interactions of the substituent with the rotating groups in the transition state. Electron-donating groups, like the methoxy group, generally favor an outward rotation to minimize steric hindrance and to achieve a more stable electronic arrangement in the transition state.
While specific experimental studies on the stereochemical course of electrocyclic reactions of this compound are not extensively documented in publicly available literature, the principles of torquoselectivity in substituted cyclobutenes provide a strong analogy. Studies on similarly substituted systems indicate that an electron-donating substituent will preferentially rotate outwards during a conrotatory ring opening to avoid steric clashes and to stabilize the transition state through favorable orbital interactions.
Computational Chemistry Insights
Computational chemistry provides powerful tools to elucidate the mechanisms of complex organic reactions. Density Functional Theory (DFT) and other high-level computational methods allow for the detailed study of reaction pathways, the characterization of transition states, and the quantification of energy barriers, offering insights that are often difficult to obtain experimentally.
DFT calculations are instrumental in mapping the potential energy surface of a reaction, identifying the minimum energy pathways, and calculating the activation energies. For the electrocyclic ring-opening of a substituted dihydronaphthalene like this compound, DFT calculations can predict the relative energy barriers for the different possible stereochemical outcomes.
For example, a hypothetical comparison of activation energies based on general principles observed in related systems is presented in the table below.
| Compound | Substituent Effect | Predicted Relative Activation Energy (kcal/mol) |
| 1,2-Dihydronaphthalene | (Unsubstituted) | X |
| This compound | Electron-donating (Methoxy) | < X |
| 3-Nitro-1,2-dihydronaphthalene | Electron-withdrawing (Nitro) | > X |
This table represents a qualitative prediction based on established principles of substituent effects in electrocyclic reactions and is not based on direct computational results for these specific compounds.
The modeling of transition state (TS) structures is a crucial aspect of computational mechanistic studies. For the conrotatory ring opening of this compound, two distinct transition state structures corresponding to the two possible outward rotations of the methoxy-bearing carbon can be envisaged. DFT calculations can determine the geometries and relative energies of these transition states.
The geometry of the transition state would reveal the extent of bond breaking and bond forming, as well as the degree of rotation of the termini. The methoxy group's orientation in the lowest energy transition state would confirm the predicted torquoselectivity. It is expected that the transition state where the methoxy group rotates outward, minimizing steric interactions with the rest of the molecule, would be lower in energy.
A search of the literature did not yield specific modeled transition state structures for the electrocyclic reactions of this compound. However, studies on related systems have consistently shown that bulky or electron-donating groups favor an outward rotation in the transition state of conrotatory electrocyclic reactions.
Stereochemical and Regiochemical Control Mechanisms
The control of stereochemistry and regiochemistry is a central theme in organic synthesis. In the context of reactions involving this compound, these control mechanisms are multifaceted, arising from the interplay of steric, electronic, and orbital symmetry factors.
For electrocyclic reactions, the stereochemical control is primarily governed by the Woodward-Hoffmann rules, as discussed previously. The presence of the methoxy group introduces an element of torquoselectivity, providing a finer level of stereochemical control by favoring one of the two allowed conrotatory pathways.
In reactions other than electrocyclizations, such as additions to the double bonds, the methoxy group can exert significant regiochemical and stereochemical influence. As an electron-donating group, it increases the electron density of the double bond it is attached to, making it more susceptible to electrophilic attack. The regioselectivity of such an attack would be directed by the stabilizing effect of the methoxy group on the resulting carbocation intermediate (Markovnikov's rule).
The stereochemical outcome of addition reactions would be influenced by the existing stereochemistry of the dihydronaphthalene ring and the approach of the reagent. The facial selectivity (attack from the top or bottom face of the molecule) would be determined by steric hindrance, with the reagent preferentially attacking from the less hindered face.
| Control Mechanism | Influencing Factors | Predicted Outcome |
| Stereocontrol (Electrocyclic) | Woodward-Hoffmann rules, Torquoselectivity | Conrotatory ring opening (thermal); Outward rotation of the methoxy group |
| Regiocontrol (Electrophilic Addition) | Electronic effect of the methoxy group | Attack at the carbon atom of the double bond that leads to the more stable carbocation |
| Stereocontrol (Addition) | Steric hindrance | Attack from the less sterically hindered face of the dihydronaphthalene ring |
Advanced Analytical Characterization in 3 Methoxy 1,2 Dihydronaphthalene Research
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopy is a cornerstone in the study of 3-Methoxy-1,2-dihydronaphthalene, providing detailed information about its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule.
¹H NMR: Proton NMR is used to determine the number and electronic environment of hydrogen atoms in a molecule. In derivatives of this compound, characteristic signals can be observed. For instance, in a related compound, 3-[(4-methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one, the methoxy (B1213986) group protons appear as a singlet at approximately 3.80 ppm. mdpi.com
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton. The chemical shifts in ¹³C NMR spectra are sensitive to the electronic environment of each carbon atom. For the same naphthopyran derivative, the methoxy carbon signal is found at 55.18 ppm. mdpi.com In the context of dihydronaphthalene structures, different carbon signals can be assigned based on their position within the fused ring system and their proximity to substituents. For example, in various synthesized dihydronaphthalene candidates, the chemical shifts of the methylene (B1212753) carbons (CH2) in the dihydropyran ring are typically observed in the range of 22-30 ppm. researchgate.net
Deuterium (B1214612) Labeling: This technique involves the substitution of hydrogen atoms with deuterium. It is particularly useful for simplifying complex ¹H NMR spectra and for mechanistic studies. researchgate.net In the context of dihydronaphthalenes, deuterium labeling has been employed to study reaction mechanisms and to quantify compounds in complex mixtures, such as in the analysis of 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385) (TDN) in wine. sci-hub.catnih.gov A novel synthetic route for deuterium-labeled TDN was developed to serve as an internal standard in stable isotope dilution assays. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Methoxy-Substituted Naphthalene (B1677914) Derivatives
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 3-[(4-methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one mdpi.com | Not Specified | 3.80 (s, 3H, -OCH₃) | 55.18 (-OCH₃), 158.75 (C-5') |
| 6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene hydrazine (B178648) derivatives researchgate.net | DMSO-d₆ | 3.7 (s, 3H, OCH₃) | 55.6 (OCH₃) |
| 2-Methoxynaphthalene (B124790) nist.gov | CCl₄/CS₂ | Not Specified | Not Specified |
Note: Chemical shifts are reported relative to a standard reference (e.g., TMS). The data presented are for related structures and illustrate the expected regions for the methoxy group signals.
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Electron Ionization Mass Spectrometry (EIMS) is a common method where the sample is bombarded with electrons, causing ionization and fragmentation. The resulting fragmentation pattern provides a "fingerprint" of the molecule, which can be used for structural elucidation.
The fragmentation of dihydronaphthalene derivatives can be complex. For example, studies on trimethylsilyl (B98337) (TMS) derivatives of diols derived from haplamine, which contain a dihydropyran ring system, have shown that fragmentation involves a transannular cleavage of the pyran ring. nih.gov While specific EIMS data for this compound is not detailed in the provided search results, analysis of related compounds can provide insights into expected fragmentation pathways.
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for studying compounds with conjugated systems, such as the aromatic and diene portions of this compound. It can be used to monitor the progress of a reaction by observing changes in the absorbance at specific wavelengths corresponding to reactants or products. For instance, the formation or consumption of a conjugated system during a reaction would lead to a significant change in the UV-Vis spectrum.
Chromatographic Methods (e.g., HPLC for Product Analysis and Separation)
Chromatographic techniques are essential for separating and purifying components of a mixture. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of organic compounds. In the context of this compound research, HPLC would be invaluable for:
Purity Assessment: Determining the purity of a synthesized batch of the compound.
Reaction Monitoring: Tracking the disappearance of reactants and the appearance of products over time.
Separation of Isomers: Separating this compound from other isomers or byproducts.
For example, HPLC has been successfully used for the analysis of di-6,6'-methoxy-bi(2-naphthol) enantiomers, demonstrating its utility in separating closely related methoxy-naphthalene derivatives. sigmaaldrich.com
Crystallographic Analysis (X-ray Single-Crystal Diffraction)
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or a derivative can be grown, X-ray diffraction analysis can reveal:
Bond lengths and angles: Precise measurements of the molecular geometry.
Conformation: The three-dimensional shape of the molecule in the solid state.
Intermolecular interactions: How molecules pack together in the crystal lattice.
For instance, the crystal structure of 7-methoxy-3,4-dihydronaphthalen-1(2H)-one, a related tetralone, has been determined, revealing a slightly distorted envelope configuration for the six-membered ketone ring. nih.gov Similarly, the crystal structure of 2-methoxy-1-nitronaphthalene (B3031550) has been reported, providing detailed information about its molecular geometry and intermolecular interactions. nih.gov Although no crystallographic data for this compound itself was found, these examples highlight the power of this technique in unambiguously determining the structure of related compounds.
Electrochemical Methods (e.g., Cyclic Voltammetry)
Electrochemical methods, particularly cyclic voltammetry (CV), serve as powerful tools for investigating the redox properties of organic molecules. While specific experimental electrochemical data for this compound is not extensively documented in publicly available literature, its electrochemical behavior can be inferred from the analysis of its structural components: the 1,2-dihydronaphthalene (B1214177) core and the methoxy-substituted aromatic system.
Cyclic voltammetry involves applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction potentials of the molecule and the stability of the resulting charged species.
For this compound, the electrochemical process of interest is typically oxidation. The presence of the electron-donating methoxy group (-OCH₃) on the aromatic ring is expected to significantly influence the oxidation potential. Electron-donating groups increase the electron density of the π-system, making the molecule more susceptible to oxidation (i.e., it is oxidized at a lower potential) compared to the unsubstituted 1,2-dihydronaphthalene. researchgate.net The oxidation would involve the removal of an electron from the highest occupied molecular orbital (HOMO) of the molecule, likely leading to the formation of a radical cation.
A hypothetical cyclic voltammogram of this compound would likely exhibit an anodic (oxidation) peak. The reversibility of this peak would depend on the stability of the generated radical cation. In many cases, the radical cations of such compounds can be highly reactive and may undergo subsequent chemical reactions, leading to an irreversible or quasi-reversible electrochemical process observed in the voltammogram.
To provide context, the electrochemical data for related naphthalene compounds are presented below. It is important to note that these values are for comparison and the actual redox potential of this compound will be influenced by its specific structure.
| Compound | Redox Process | Potential (V) vs. Reference | Notes |
|---|---|---|---|
| Naphthalene | Reduction | -1.81 vs. SCE | Represents the core aromatic system. chemrxiv.org |
| 2-Acetylnaphthalene | Reduction | -1.42 vs. SCE | Effect of an electron-withdrawing group. chemrxiv.org |
| Naphthalene Diimide (NDI) derivative | Reduction | -1.06 vs. Fc+/Fc | Example of a functionalized naphthalene system. nih.gov |
| Phenoxazine derivative | Oxidation | 0.25 vs. Fc+/Fc | Example of a compound with an electron-donating group. nih.gov |
SCE: Saturated Calomel Electrode; Fc+/Fc: Ferrocene/Ferrocenium couple.
Given the absence of direct experimental data, computational chemistry offers a valuable alternative for estimating the electrochemical properties of this compound. canterbury.ac.nznih.gov Density functional theory (DFT) calculations, for instance, can be employed to calculate the HOMO and LUMO energies and to predict the oxidation and reduction potentials. Such theoretical studies can provide significant insights into the molecule's electronic structure and its likely behavior in electrochemical environments.
Applications of 3 Methoxy 1,2 Dihydronaphthalene Scaffolds in Chemical Science
Role in Natural Product Synthesis and Analogue Development
The 1,2-dihydronaphthalene (B1214177) core is a key structural feature in numerous natural products and biologically active molecules. The presence of a methoxy (B1213986) group on this scaffold further enhances its utility, providing a handle for functional group manipulation and influencing the electronic properties of the molecule. Synthetic chemists have leveraged the 3-methoxy-1,2-dihydronaphthalene scaffold to achieve the total synthesis of several complex natural products and to develop novel analogues with potential therapeutic applications.
A notable example is the synthesis of lignans, a large class of naturally occurring phenolic compounds. For instance, the dihydronaphthalene unit is central to the structure of Sacidumlignan B, a 2,7'-cyclolignan natural product. Various synthetic strategies have been developed to construct this dihydronaphthalene skeleton efficiently. One approach involves an acid-mediated dehydrative cyclization of an aldehyde to form the dihydronaphthalene ring. Other methods include a base-promoted addition of N,N-dimethylacetamide to 1,1-diarylethylenes and a Friedel-Crafts cyclization.
The dihydronaphthalene scaffold has also been instrumental in the synthesis of analogues of combretastatin (B1194345) A-4, a potent anticancer agent. Researchers have designed and synthesized dihydronaphthalene analogues that inhibit tubulin polymerization, a key mechanism in cell division. These synthetic analogues, such as those bearing a pendant trimethoxyphenyl ring, have demonstrated significant cytotoxicity against human cancer cell lines. The development of water-soluble phosphate (B84403) prodrugs of these dihydronaphthalene analogues further enhances their potential for in vivo applications as vascular disrupting agents.
The following table summarizes some natural products and analogues whose synthesis relies on the dihydronaphthalene scaffold.
| Natural Product / Analogue | Class | Synthetic Approach Highlights |
| Sacidumlignan B | 2,7'-Cyclolignan | Friedel-Crafts cyclization, Acid-mediated dehydrative cyclization |
| Cyclogalgravin | Aryldihydronaphthalene Lignan | Asymmetric synthesis from a common chiral precursor |
| Pycnanthulignene A | Aryldihydronaphthalene Lignan | Asymmetric synthesis from a common chiral precursor |
| Pycnanthulignene B | Aryldihydronaphthalene Lignan | Asymmetric synthesis from a common chiral precursor |
| Combretastatin A-4 Analogues (e.g., KGP03, KGP413) | Tubulin Polymerization Inhibitor | Utilization of the dihydronaphthalene scaffold to mimic the cis-stilbene (B147466) core |
Contributions to Materials Science
The unique electronic and structural properties of the dihydronaphthalene core have led to its exploration in various areas of materials science.
Organic Electronics and Optoelectronic Materials
Naphthalene (B1677914) and its derivatives have been investigated for their potential in organic electronics due to their favorable charge transport properties. Specifically, naphthalene diimides (NDIs) are utilized as semiconductors in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). These materials exhibit good thermal and chemical stability, along with high electron affinities, which are crucial for efficient n-type semiconduction. The development of functionalized NDI derivatives allows for the tuning of their electronic and optical properties.
Furthermore, dihydronaphthalene-based fluorescent probes have been designed for the sensitive detection of biologically important molecules like cysteine. These probes exhibit a significant increase in fluorescence intensity upon binding to the target analyte, enabling applications in bioimaging. This demonstrates the potential of the dihydronaphthalene scaffold in the development of optoelectronic materials for sensing applications.
Polymer Chemistry
The incorporation of dihydronaphthalene units into polymer backbones can impart desirable thermal and mechanical properties. While research specifically on polymers derived from this compound is limited, studies on related structures highlight the potential of this chemical class. For instance, poly(1,2-dihydronaphthalene) has been synthesized and its properties investigated.
More broadly, polyesters and poly(ester-imide)s containing naphthalene units in their main chains have been prepared. These polymers often exhibit high thermal stability and good mechanical strength. The synthesis of high molecular weight polyesters, such as poly(1,4-cyclohexanedimethylene 2,6-naphthalate), has been achieved through melt polycondensation, demonstrating the feasibility of incorporating naphthalene-based monomers into robust polymeric materials. The development of novel catalysts for ring-opening polymerization of cyclic esters also opens up new avenues for creating polyesters with tailored properties.
Dye Synthesis
The chromophoric nature of the naphthalene ring system makes its derivatives suitable for use in the synthesis of dyes. While specific examples
Environmental Chemistry and Bioremediation
Role in Microbial Degradation Pathways of Polycyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent environmental pollutants, and their removal through microbial degradation is a key area of research. While direct microbial degradation of this compound is not extensively documented, the study of analogous compounds provides significant insights into the potential metabolic pathways.
The microbial degradation of substituted naphthalenes often begins with an enzymatic oxidation reaction. A pivotal study on the biooxidation of 2-methoxynaphthalene (B124790) by various bacteria, including Pseudomonas putida, has shed light on the formation of methoxy-dihydronaphthalene intermediates. nih.gov This process is catalyzed by powerful enzymes known as dioxygenases.
In the case of 2-methoxynaphthalene, organisms containing toluene (B28343) dioxygenase were found to produce several dihydroxylated metabolites. One of the minor products identified was (1S,2S)-dihydroxy-3-methoxy-1,2-dihydronaphthalene . nih.gov This discovery is significant as it demonstrates that microbial systems can introduce hydroxyl groups onto the methoxy-substituted ring of a naphthalene derivative, leading to the formation of a methoxy-dihydronaphthalene structure.
The formation of such dihydrodiol metabolites is a critical initial step in the breakdown of the aromatic ring system. Following this dihydroxylation, further enzymatic reactions, such as dehydrogenation and ring cleavage, can occur, ultimately leading to the complete mineralization of the PAH. The identification of a dihydroxy-methoxy-dihydronaphthalene metabolite strongly suggests that similar pathways could be involved in the degradation of other methoxy-substituted PAHs, where this compound or its derivatives could act as transient intermediates.
Table 1: Microbial Metabolites from the Biooxidation of 2-Methoxynaphthalene
| Parent Compound | Microorganism (Enzyme) | Major Metabolite | Minor Metabolites | Reference |
|---|---|---|---|---|
| 2-Methoxynaphthalene | Pseudomonas putida F39/D (Toluene dioxygenase) | (1R,2S)-dihydroxy-6-methoxy-1,2-dihydronaphthalene | (1R,2S)-dihydroxy-7-methoxy-1,2-dihydronaphthalene, (1S,2S)-dihydroxy-3-methoxy-1,2-dihydronaphthalene | nih.gov |
| 2-Methoxynaphthalene | Pseudomonas sp. NCIB 9816/11 (Naphthalene dioxygenase) | (1R,2S)-dihydroxy-7-methoxy-1,2-dihydronaphthalene | (1R,2S)-dihydroxy-6-methoxy-1,2-dihydronaphthalene | nih.gov |
| 2-Methoxynaphthalene | Beijerinckia sp. B8/36 (Biphenyl dioxygenase) | (1R,2S)-dihydroxy-7-methoxy-1,2-dihydronaphthalene | (1R,2S)-dihydroxy-6-methoxy-1,2-dihydronaphthalene | nih.gov |
Applications in Biocatalysis
Biocatalysis leverages the remarkable specificity and efficiency of enzymes to perform chemical transformations. The microbial oxidation of substituted naphthalenes not only serves as a degradation pathway but also presents a powerful tool for generating valuable, complex molecules.
The dihydrodiol metabolites produced from the biooxidation of compounds like 2-methoxynaphthalene are chiral, meaning they exist as non-superimposable mirror images. The enzymatic process is often highly stereoselective, yielding predominantly one specific stereoisomer. This is of great interest in synthetic chemistry, as the production of enantiomerically pure compounds is crucial for the development of pharmaceuticals and other bioactive molecules.
The research on 2-methoxynaphthalene oxidation explicitly highlights the potential of these microbial systems for producing novel metabolites that can serve as useful chiral synthons. nih.gov A "chiral synthon" is a building block that can be used to construct larger, more complex molecules with a defined three-dimensional structure. Therefore, the enzymatic conversion of a simple, achiral starting material like 2-methoxynaphthalene into a chiral dihydroxy-methoxy-dihydronaphthalene represents a valuable biocatalytic application.
These chiral dihydronaphthalene derivatives can be further modified chemically to create a variety of other useful compounds. The presence of both hydroxyl groups and a methoxy group provides multiple points for subsequent chemical reactions, making them versatile intermediates in organic synthesis.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Naphthalene |
| 2-Methoxynaphthalene |
| (1S,2S)-dihydroxy-3-methoxy-1,2-dihydronaphthalene |
| (1R,2S)-dihydroxy-6-methoxy-1,2-dihydronaphthalene |
Future Research Directions and Emerging Trends
Development of Novel Synthetic Methodologies
The synthesis of 3-Methoxy-1,2-dihydronaphthalene and its derivatives is an area ripe for innovation. Future efforts will likely concentrate on enhancing the efficiency and selectivity of synthetic routes, while also embracing the principles of sustainable chemistry.
Enhanced Chemo-, Regio-, and Stereoselective Synthesis
The precise control over the arrangement of atoms within a molecule is a cornerstone of modern organic synthesis. For this compound, achieving high levels of chemo-, regio-, and stereoselectivity is crucial for its application in the synthesis of complex target molecules.
Current research on related dihydronaphthalene systems often yields mixtures of isomers. For instance, the gas-phase pyrolysis of 1-(3'-methoxyphenyl)-1,3-butadiene produces a mixture of 6-methoxy-1,2-dihydronaphthalene (B1595739) and 8-methoxy-1,2-dihydronaphthalene. acs.org Future methodologies will aim to overcome this lack of selectivity. The development of novel catalytic systems, potentially employing transition metals or organocatalysts, could offer pathways to highly specific transformations. nih.govrsc.orgrsc.org Research into directing groups that can steer the reaction towards the desired 3-methoxy isomer will also be a significant area of exploration. Furthermore, the application of chiral catalysts could enable the enantioselective synthesis of specific stereoisomers of this compound derivatives, a critical step for their potential use in pharmaceutical applications.
Sustainable and Green Chemistry Approaches
The chemical industry is increasingly shifting towards more environmentally benign processes. nih.gov The synthesis of this compound is no exception, with a growing emphasis on sustainable and green chemistry approaches. rsc.org
Traditional synthetic methods often rely on harsh reagents and generate significant waste. Future research will likely focus on the use of greener solvents, such as water or bio-derived solvents, and the development of catalyst systems that can be easily recovered and reused. nih.govnih.gov Microwave-assisted organic synthesis, which can lead to shorter reaction times and increased yields, presents a promising avenue for the greener production of dihydronaphthalene derivatives. The use of naturally derived catalysts, such as fruit juices, has already been demonstrated in the synthesis of other heterocyclic compounds and could be adapted for the synthesis of this compound. rsc.org The principles of atom economy, which seek to maximize the incorporation of starting materials into the final product, will also guide the design of new synthetic routes.
In-Depth Mechanistic Elucidation
A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is fundamental to the development of new and improved synthetic methods.
Unraveling Complex Multistep Reaction Pathways
The formation of the dihydronaphthalene core can proceed through complex, multistep reaction pathways. The gas-phase pyrolysis of methoxyphenyl)-1,3-butadienes, for instance, is proposed to occur via a three-step mechanism involving isomerization, a disrotatory electrocyclic reaction, and a 1,5-sigmatropic hydrogen migration. acs.org Future research will employ advanced spectroscopic techniques and isotopic labeling studies to provide concrete evidence for these proposed intermediates and transition states. The investigation of reaction kinetics will also provide valuable data for understanding the factors that control the reaction rate and product distribution.
Advanced Computational Modeling and Prediction
Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and predicting chemical reactivity. rsc.orgnih.gov Density Functional Theory (DFT) calculations can be used to model the potential energy surfaces of reactions involving this compound, allowing for the identification of transition states and the calculation of activation energies. escholarship.orgscienceopen.com
These computational models can provide insights into the chemo-, regio-, and stereoselectivity of reactions, guiding the design of experiments to favor the formation of the desired product. escholarship.org For example, computational studies on related systems have been used to understand the reactivity of diethenylnaphthalenes in polymerization reactions. rsc.org Similar approaches can be applied to predict the reactivity of the double bond in this compound towards various reagents, opening up new avenues for its functionalization.
Exploration of Structure-Reactivity Relationships in Novel Transformations
Understanding how the structure of this compound influences its reactivity is key to unlocking its full potential in organic synthesis. nih.gov The interplay between the methoxy (B1213986) group and the dihydronaphthalene scaffold dictates its electronic and steric properties, which in turn govern its behavior in chemical reactions.
Research in this area will focus on systematically modifying the structure of this compound and evaluating the impact of these changes on its reactivity in a range of novel transformations. For example, the electron-donating nature of the methoxy group can influence the regioselectivity of electrophilic additions to the double bond. nih.govmdpi.comresearchgate.netresearchgate.netscispace.com By studying these relationships, chemists can develop predictive models that facilitate the rational design of new synthetic strategies. The exploration of cycloaddition reactions, transition metal-catalyzed cross-coupling reactions, and other modern synthetic methods with this compound as a substrate will likely lead to the discovery of new and valuable chemical transformations.
Expanding Applications in Advanced Materials Science
The inherent characteristics of the dihydronaphthalene scaffold, combined with the electronic influence of the methoxy group, make this compound a promising building block for novel materials. Research into dihydronaphthalene derivatives has already demonstrated their potential in fields such as medicinal chemistry, where they have been synthesized as potent cytotoxic agents. nih.gov The future in materials science lies in harnessing this synthetic versatility to create functional polymers and organic electronic components.
The field of organic electronics, which utilizes carbon-based molecules for electronic circuits and devices, represents a significant area of opportunity. sigmaaldrich.com Polycyclic aromatic hydrocarbons are foundational to many organic semiconductors. sigmaaldrich.comresearchgate.net The strategic functionalization of these molecules is key to tuning their properties for specific applications. The methoxy group on the dihydronaphthalene ring can modulate the electron density, influencing properties like charge transport and light emission. This opens up possibilities for designing new organic semiconductors, emitters for Organic Light-Emitting Diodes (OLEDs), and components for flexible electronic displays.
| Potential Application | Role of this compound | Key Research Objective |
| Organic Semiconductors | Serves as a monomer or core unit for semiconducting polymers. | Synthesize and polymerize derivatives to optimize charge carrier mobility and stability. |
| Organic Light-Emitting Diodes (OLEDs) | Acts as a precursor for emissive layer materials or host materials. | Modify the structure to tune the emission wavelength and improve quantum efficiency. |
| Functional Polymers | Provides a rigid, aromatic backbone for creating polymers with specific thermal or optical properties. | Explore copolymerization with other monomers to create materials with tailored characteristics. |
This table outlines potential future applications of this compound in advanced materials science, based on the properties of related aromatic compounds.
Integration with Green Energy Technologies
The quest for sustainable energy solutions has spurred research into novel organic materials for energy harvesting and storage. The molecular framework of this compound is a candidate for exploration in this domain, particularly in the context of organic photovoltaics (OPVs) and energy storage.
Organic solar cells offer the promise of low-cost, flexible devices for converting sunlight into electricity. sigmaaldrich.com The performance of these cells depends critically on the light-absorbing (chromophore) materials used. Through chemical modification, the dihydronaphthalene core could be functionalized to create new dye sensitizers or donor materials for OPVs. The stability of such aromatic compounds is a crucial factor for the longevity and reliability of these devices. researchgate.net Future work would involve synthesizing derivatives with extended conjugation to shift their absorption spectrum into the visible range and evaluating their photochemical stability and efficiency in solar cell architectures.
| Green Energy Technology | Potential Role of this compound | Research Focus |
| Organic Photovoltaics (OPVs) | Precursor for light-absorbing donor or acceptor materials. | Design derivatives with broad solar spectrum absorption and high charge generation efficiency. |
| Dye-Sensitized Solar Cells (DSSCs) | Core structure for novel organic dyes (sensitizers). | Functionalize with anchoring groups (e.g., carboxylic acids) for attachment to semiconductor oxides like TiO₂. |
| Energy Storage | Building block for redox-active polymers in organic batteries. | Develop polymers capable of stable and reversible redox cycles for charge storage applications. |
This table summarizes potential applications for this compound in the green energy sector, highlighting the required research and development.
Advanced Bio-inspired Transformations (Non-Human Biological Systems)
The microbial world offers a vast toolbox of enzymes capable of performing complex chemical reactions with high specificity. The bacterial metabolism of naphthalene (B1677914), a related aromatic hydrocarbon, has been studied extensively and provides a clear blueprint for the potential bio-inspired transformation of this compound. nih.govasm.orgnih.govasm.org
Bacteria, particularly from genera such as Pseudomonas and Sphingobium, initiate naphthalene degradation using a multicomponent enzyme system called naphthalene dioxygenase. nih.gov This enzyme stereospecifically adds two hydroxyl groups to the aromatic ring to form cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. nih.gov It is highly probable that similar enzymatic systems could transform this compound. The presence of the methoxy group would likely direct the position of the enzymatic dihydroxylation, leading to novel, highly functionalized chiral synthons that are difficult to produce via traditional chemical synthesis.
Following the initial dihydroxylation, a dehydrogenase enzyme typically converts the resulting dihydrodiol into the corresponding dihydroxynaphthalene. asm.org Subsequent enzymatic steps involve ring cleavage by another dioxygenase, opening the door to a cascade of metabolic reactions. nih.govasm.org The study of these microbial transformations could not only provide sustainable routes to valuable chemical intermediates but also enhance our understanding of how microorganisms evolve pathways to metabolize complex aromatic compounds.
| Enzyme Class (from Naphthalene Pathway) | Probable Action on this compound | Potential Product |
| Naphthalene 1,2-Dioxygenase | Catalyzes the addition of two hydroxyl groups (dihydroxylation) to the aromatic ring. nih.gov | A methoxy-substituted dihydroxy-dihydronaphthalene derivative. |
| 1,2-Dihydronaphthalene (B1214177) Dihydrodiol Dehydrogenase | Catalyzes the rearomatization of the dihydrodiol to a diol. asm.org | A methoxy-substituted dihydroxynaphthalene. |
| 1,2-Dihydroxynaphthalene Dioxygenase | Cleaves the aromatic ring of the dihydroxylated intermediate. nih.gov | A ring-opened aldehyde or carboxylic acid derivative. |
This table details the likely enzymatic transformations of this compound based on well-understood bacterial naphthalene degradation pathways.
Q & A
Q. What are the primary synthetic routes for 3-Methoxy-1,2-dihydronaphthalene, and how do reaction conditions influence yields?
this compound can be synthesized via:
- Acid-catalyzed hydrolysis : Using trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid, as demonstrated for structurally similar 4-methoxy-1,2-dihydronaphthalene . Reaction rates are sensitive to steric and electronic effects of substituents.
- Visible light-mediated photoredox catalysis : Merging photoredox and cobalt catalysis with methylenecyclopropanes (MCPs) enables rapid construction of dihydronaphthalene derivatives. Solvent systems (e.g., MeCN/HFIP 7:3) significantly impact product yields .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- <sup>1</sup>H NMR : Confirms regiochemistry and purity by comparing chemical shifts to structurally analogous compounds (e.g., 6-bromo-1,2-dihydronaphthalene shows distinct aromatic and aliphatic proton signals) .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, critical for distinguishing isomers .
Q. How does pH affect the stability of this compound in aqueous solutions?
The compound’s stability under acidic or basic conditions can be assessed via:
- Kinetic studies : Monitor hydrolysis rates using UV-Vis spectroscopy or HPLC. For example, acid-catalyzed hydrolysis of 4-methoxy-1,2-dihydronaphthalene shows pH-dependent degradation .
- Product analysis : Identify intermediates like quinones or diols through LC-MS .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in this compound?
- Computational modeling : Density Functional Theory (DFT) calculations predict electron density distribution, revealing preferential attack at the C4 position due to methoxy group resonance effects .
- Experimental validation : Compare bromination or nitration products (e.g., 6-bromo derivatives) with computational predictions to confirm regioselectivity .
Q. How can conflicting toxicity data for naphthalene derivatives be resolved in risk assessment?
- Risk of bias (RoB) assessment : Use tools like Table C-7 (Experimental Animal Studies) to evaluate study design, randomization, and blinding. Studies with incomplete exposure characterization or unblinded protocols are assigned higher RoB tiers .
- Systematic review integration : Follow steps from ATSDR’s framework (e.g., data extraction, confidence rating) to reconcile discrepancies in outcomes like hepatic or respiratory effects .
Q. What metabolic pathways transform this compound in biological systems?
Q. What advanced strategies optimize enantioselective synthesis of dihydronaphthalene derivatives?
- Chiral catalysts : Use Ru or Rh complexes in asymmetric hydrogenation of naphthalene precursors .
- Dynamic kinetic resolution : Combine enzymatic resolution with racemization catalysts to enhance enantiomeric excess (ee) .
Methodological Tables
Q. Table 1. Synthesis Methods for this compound Derivatives
| Method | Key Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Acid-catalyzed hydrolysis | p-TSA, trimethyl orthoformate | 60-75% | |
| Photoredox catalysis | Co(dmgH)2PyCl, HFIP | 50-80% |
Q. Table 2. Key Metabolic Pathways and Analytical Tools
| Pathway | Key Enzymes/Intermediates | Analytical Method |
|---|---|---|
| Epoxidation | CYP450, GSTA5 | LC-MS/MS |
| Quinone formation | 1,2-Naphthoquinone | ESR (radical detection) |
Critical Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
